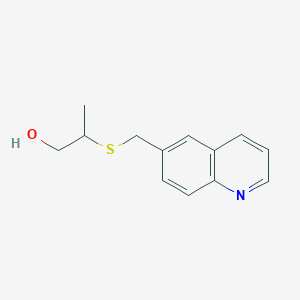
4-N-(1,3-benzodioxol-5-ylmethyl)-5-chloropyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-(1,3-benzodioxol-5-ylmethyl)-5-chloropyrimidine-4,6-diamine is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is commonly referred to as 'compound X' and has shown promising results in various scientific research applications. In
Mecanismo De Acción
Compound X works by inhibiting specific enzymes or proteins that are involved in various biological processes. For example, in cancer research, it has been shown to inhibit the activity of a protein called Aurora kinase, which is involved in cell division. In autoimmune disease research, it has been shown to inhibit the activity of a protein called Janus kinase, which is involved in the immune response. In viral infection research, it has been shown to inhibit the activity of enzymes involved in viral replication.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects depending on the research application. In cancer research, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In autoimmune disease research, it has been shown to reduce inflammation and suppress the immune response. In viral infection research, it has been shown to inhibit viral replication and reduce viral load.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using compound X in lab experiments is its high potency and specificity towards certain enzymes or proteins. This makes it an ideal candidate for studying specific biological processes. However, one of the limitations of using compound X is its potential toxicity towards normal cells. This requires careful dosing and monitoring in lab experiments.
Direcciones Futuras
There are several future directions for research on compound X. One area of interest is its potential use in combination therapies for cancer treatment. Another area of interest is its use in treating viral infections such as COVID-19. Additionally, further research is needed to understand the long-term effects of compound X on normal cells and its potential use in treating autoimmune diseases.
Métodos De Síntesis
The synthesis of compound X involves a series of chemical reactions that require expertise in organic chemistry. The initial step involves the reaction of 1,3-benzodioxole with chloroacetonitrile to form a key intermediate. This intermediate is then reacted with 4,6-diaminopyrimidine in the presence of a catalyst to yield compound X. The final product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential use in treating various diseases such as cancer, autoimmune diseases, and viral infections. In cancer research, it has shown promising results in inhibiting tumor growth and metastasis. In autoimmune disease research, it has been shown to suppress the immune response, which can be beneficial in treating diseases such as rheumatoid arthritis. In viral infection research, it has been shown to inhibit the replication of certain viruses such as HIV and hepatitis C virus.
Propiedades
IUPAC Name |
4-N-(1,3-benzodioxol-5-ylmethyl)-5-chloropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O2/c13-10-11(14)16-5-17-12(10)15-4-7-1-2-8-9(3-7)19-6-18-8/h1-3,5H,4,6H2,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQENHAFDZXPQLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC=NC(=C3Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1-methoxycyclobutyl)methyl]azepane-1-carboxamide](/img/structure/B6630860.png)
![1-[[4-(Hydroxymethyl)phenyl]methyl]-3-methylimidazol-2-one](/img/structure/B6630861.png)

![4-amino-N-[[1-(2-methoxyethyl)cyclopropyl]methyl]benzamide](/img/structure/B6630884.png)

![3-[3-[(2-Fluorophenyl)methylamino]phenyl]propan-1-ol](/img/structure/B6630887.png)
![4-[(Cyclopropylamino)methyl]-2-methylbenzonitrile](/img/structure/B6630888.png)
![2-[(2-Chloro-4-cyanophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B6630894.png)

![2-[(6-amino-5-chloropyrimidin-4-yl)-methylamino]-N-cyclopropylacetamide](/img/structure/B6630908.png)

![3-[1-(2-Cyclopropylethyl)triazol-4-yl]propan-1-ol](/img/structure/B6630919.png)